Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a 3-hydroxypropanoate backbone substituted with a 3,4-dimethylphenyl group at the β-position. This compound belongs to a class of chiral intermediates widely utilized in asymmetric synthesis, pharmaceutical development, and agrochemical research. Its structure combines a polar hydroxyl group with lipophilic aromatic and methyl substituents, influencing its solubility, reactivity, and stereochemical behavior.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(15)8-12(14)11-6-5-9(2)10(3)7-11/h5-7,12,14H,4,8H2,1-3H3 |
InChI Key |
XWRUICJISHEBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,4-dimethylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,4-dimethylphenyl)-3-oxopropanoate.
Reduction: Formation of 3-(3,4-dimethylphenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Structural and Electronic Differences
The following compounds are selected for comparison based on substituent variations and functional group modifications:
Physicochemical Properties
- Optical Activity: Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e and Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate (S)-2i were assigned absolute configurations via Mosher’s ester derivatization, confirming their stereochemical purity . Specific rotations for these analogs are critical for chiral resolution studies. The target compound’s optical rotation data are unreported but can be inferred to follow trends observed in β-hydroxy esters, where electron-withdrawing groups enhance rotational magnitude .
- Solubility and Stability: Methylsulfonyl analogs (e.g., Ethyl 3-(methylsulfonyl)propanoate) exhibit higher polarity and water solubility compared to dimethylphenyl derivatives due to the sulfonyl group’s strong polar nature . The amino-substituted analog (Ethyl 3-amino-3-phenylpropanoate) forms hydrochloride salts, improving solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
